13.7-Fold Improvement in Recombinant RR Inhibition Relative to Osalmid
YZ51 demonstrates a 13.7-fold improvement in recombinant ribonucleotide reductase (RR) inhibitory potency compared to its parent compound osalmid. In a recombinant RR activity assay, YZ51 achieved an IC50 of 0.6 μM, while osalmid exhibited an IC50 of 8.23 μM . This represents a quantifiable enhancement in target engagement conferred by the cyclopropyl and fluorine substitutions introduced into the osalmid scaffold.
| Evidence Dimension | Recombinant RR activity inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | Osalmid: 8.23 μM |
| Quantified Difference | 13.7-fold improvement |
| Conditions | Recombinant RR enzyme activity assay |
Why This Matters
This quantifiable improvement establishes YZ51 as the preferred tool compound over osalmid for any study requiring potent RRM2 inhibition, enabling lower working concentrations and reduced off-target potential.
